molecular formula C18H19N3O5S B2871395 4-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 896269-07-1

4-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2871395
CAS No.: 896269-07-1
M. Wt: 389.43
InChI Key: RRMRGQWGMHIMBS-UHFFFAOYSA-N
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Description

The compound “4-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a benzamide group, and a phenylsulfonyl group attached to a pyrrolidine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure (pyrrolidine ring). The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the nitro group is often involved in redox reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the nitro group and amide group could affect its solubility in different solvents .

Scientific Research Applications

Polymer Synthesis and Characterization

Research demonstrates the synthesis and characterization of organo-soluble thioether-bridged polyphenylquinoxalines with ultra-high refractive indices and low birefringences. These polymers, synthesized through nitro nucleophilic substituent reactions, exhibit good solubility, moderate optical transparency, and excellent thermal stability, making them suitable for high-performance optical materials (Li et al., 2010).

Medicinal Chemistry: Synthesis and Anticancer Activity

A microwave-assisted synthesis method has been developed for polysubstituted 4H-Pyran derivatives, starting from 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. These synthesized compounds were evaluated for their anticancer activity against different human cancer cell lines, highlighting the potential of such compounds in cancer therapy (Hadiyal et al., 2020).

Capillary Electrophoresis for Drug Analysis

In the context of pharmaceutical analysis, a study developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and its related substances. This method offers simplicity, effectiveness, and affordability for quality control of pharmaceutical compounds (Ye et al., 2012).

Metabolic Pathway Investigation

Another study investigated the metabolic fate and disposition of GDC-0449, a Hedgehog signaling pathway inhibitor, in rats and dogs, revealing extensive metabolism and identifying unique metabolic pathways via pyridine ring opening (Yue et al., 2011).

Optical Materials: Synthesis and Properties

Research into optically active polyamides incorporating 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups via direct polycondensation has led to materials with excellent solubility in polar organic solvents and significant thermal stability. These materials are promising for advanced optical applications due to their unique structural features (Faghihi et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity with various reagents, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c22-18(14-8-10-15(11-9-14)21(23)24)19-13-16-5-4-12-20(16)27(25,26)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMRGQWGMHIMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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